molecular formula C15H27BO4 B13987848 3-(Boronic acid pinacol ester)but-3-enyl pivalate

3-(Boronic acid pinacol ester)but-3-enyl pivalate

Cat. No.: B13987848
M. Wt: 282.19 g/mol
InChI Key: PJAMNKHUMWVZNL-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl pivalate is an organic compound that features a boronate ester group and a pivalate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl pivalate typically involves the reaction of 3-buten-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The resulting product is then esterified with pivaloyl chloride to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the boronate ester followed by esterification with pivaloyl chloride. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl pivalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl pivalate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: In the development of boron-containing drugs and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl pivalate involves its ability to form stable boronate esters, which can interact with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in similar coupling reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in organic synthesis.

    1-Methylpyrazole-4-boronic acid pinacol ester: Utilized in the synthesis of heterocyclic compounds .

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl pivalate is unique due to its dual ester functionality, which allows it to participate in a wider range of chemical reactions compared to other boronate esters. Its structure provides both reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C15H27BO4

Molecular Weight

282.19 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl 2,2-dimethylpropanoate

InChI

InChI=1S/C15H27BO4/c1-11(9-10-18-12(17)13(2,3)4)16-19-14(5,6)15(7,8)20-16/h1,9-10H2,2-8H3

InChI Key

PJAMNKHUMWVZNL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCOC(=O)C(C)(C)C

Origin of Product

United States

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